molecular formula C11H14N2 B10761096 alpha-Methyltryptamine CAS No. 304-54-1

alpha-Methyltryptamine

Cat. No.: B10761096
CAS No.: 304-54-1
M. Wt: 174.24 g/mol
InChI Key: QSQQQURBVYWZKJ-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Alpha-Methyltryptamine (α-MT) is a compound belonging to the tryptamine family, recognized for its hallucinogenic and stimulant properties. Initially investigated as an antidepressant, α-MT has garnered attention due to its psychoactive effects and associated health risks, including fatalities linked to its use. This article examines the biological activity of α-MT, focusing on its pharmacodynamics, metabolic pathways, case studies of intoxication, and implications for clinical and forensic toxicology.

Pharmacodynamics

Mechanism of Action

α-MT exhibits a multifaceted pharmacological profile:

  • Serotonin Reuptake Inhibition : α-MT acts as a reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine. It functions as a non-selective agonist at various serotonin receptors, particularly the 5-HT2A receptor, which is implicated in its hallucinogenic effects .
  • Monoamine Oxidase Inhibition : The compound has been identified as a reversible inhibitor of monoamine oxidase (MAO), with comparable potency to harmaline in rat models. This inhibition can lead to increased levels of monoamines in the brain, contributing to both stimulant and psychedelic effects .

Metabolism

Metabolic Pathways

The metabolism of α-MT has been studied extensively to identify potential biomarkers for its use:

  • In Vitro Studies : Research utilizing human hepatocyte incubations revealed nine metabolites of α-MT. Key metabolic transformations include hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation .
  • Postmortem Analysis : In cases of acute intoxication, metabolites such as hydroxy-α-MT glucuronide and N-acetyl-α-MT were identified in urine and blood samples. These findings support the use of specific metabolites as biomarkers for detecting α-MT consumption in forensic settings .
Metabolite Detection Method Sample Type
Hydroxy-α-MTLC-HRMS/MSUrine
N-acetyl-α-MTLC-HRMS/MSBlood
Hydroxy-α-MT glucuronideLC-HRMS/MSUrine
Hydroxy-α-MT sulfateLC-HRMS/MSBlood

Case Studies

Fatalities Linked to α-MT

Several case studies highlight the dangers associated with α-MT use:

  • Miami-Dade County Case (2003) : The first reported death related to α-MT involved a college student who experienced acute intoxication leading to cardiac arrest. Toxicological analysis revealed significant concentrations of α-MT in blood (2.0 mg/L) and liver (24.7 mg/kg) samples .
  • Postmortem Analysis : In another case, a 35-year-old male died from polydrug intoxication involving α-MT. His blood samples showed detectable levels of multiple metabolites consistent with α-MT consumption .

Clinical Implications

Given the psychoactive properties and potential for severe toxicity associated with α-MT, understanding its biological activity is crucial for healthcare providers:

  • Emergency Response : Awareness of α-MT's effects can aid in prompt diagnosis and treatment during acute intoxication cases.
  • Forensic Toxicology : The identification of specific metabolites enhances the ability to confirm α-MT use in postmortem examinations.

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5118-26-3 (monoacetate), 66654-22-6 (mesylate), 879-36-7 (mono-hydrochloride)
Record name Indopan
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DSSTOX Substance ID

DTXSID00861850
Record name 1-(1H-Indol-3-yl)propan-2-amine
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

299-26-3, 304-54-1
Record name (±)-α-Methyltryptamine
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Melting Point

98-100 °C
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